5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
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Overview
Description
5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by a pyrazolo[4,3-c]pyridine core, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of appropriate hydrazine derivatives with pyridine carboxaldehydes, followed by cyclization and functional group modifications. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and neurological disorders. Its ability to interact with specific biological targets makes it a candidate for drug development.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its reactivity and functional group compatibility make it valuable in the development of new synthetic methodologies.
Material Science: The compound’s unique structural properties are explored for applications in material science, including the development of novel polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, in medicinal applications, the compound may bind to a receptor and modulate its activity, resulting in therapeutic effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole derivatives: Indole-based compounds also possess a heterocyclic structure and are known for their wide range of biological activities.
Uniqueness
5-ethyl-7-(morpholine-4-carbonyl)-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is unique due to its specific substitution pattern and the presence of the morpholine-4-carbonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-ethyl-7-(morpholine-4-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-21-12-15(18(24)22-8-10-26-11-9-22)17-16(13-21)19(25)23(20-17)14-6-4-3-5-7-14/h3-7,12-13H,2,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHQVYROWNKEFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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